molecular formula C13H22N2O2 B3038028 5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione CAS No. 70118-25-1

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione

Cat. No.: B3038028
CAS No.: 70118-25-1
M. Wt: 238.33 g/mol
InChI Key: GTKOHXKZTJRLKJ-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a cyclohexyl group and a butan-2-yl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

The synthesis of 5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with butan-2-one to form an intermediate, which is then cyclized with urea to yield the desired product. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and using a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazolidine-2,4-dione derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

5-(Butan-2-yl)-3-cyclohexylimidazolidine-2,4-dione can be compared with other similar compounds, such as other imidazolidine-2,4-dione derivatives. These compounds share a common core structure but differ in the nature and position of substituent groups.

    Similar Compounds: Examples include 5-methyl-3-cyclohexylimidazolidine-2,4-dione and 5-ethyl-3-cyclohexylimidazolidine-2,4-dione.

    Uniqueness: The presence of the butan-2-yl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

5-butan-2-yl-3-cyclohexylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKOHXKZTJRLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(=O)N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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